4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally related to cytidine and is known for its antiviral properties, particularly against HIV and hepatitis B viruses .
Preparation Methods
The synthesis of 4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one involves multiple steps. One common method includes the reaction of 5-fluorocytosine with a protected form of 1,3-oxathiolane, followed by deprotection to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside analogs and their interactions with enzymes.
Medicine: It is a key component in antiviral therapies, particularly for HIV and hepatitis B.
Mechanism of Action
The compound exerts its effects by inhibiting viral reverse transcriptase. It is phosphorylated by cellular enzymes to form its active triphosphate form, which competes with natural nucleotides and gets incorporated into viral DNA, leading to chain termination . This mechanism effectively halts the replication of the virus .
Comparison with Similar Compounds
4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is similar to other nucleoside analogs like lamivudine and zidovudine. it is unique due to its specific structural modifications, which confer distinct antiviral properties and a different spectrum of activity . Similar compounds include:
- Lamivudine
- Zidovudine
- Emtricitabine
Properties
IUPAC Name |
4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869836 |
Source
|
Record name | 4-Amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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